Benzo[B]thiophene-6-OL
Overview
Description
Benzo[b]thiophene-6-OL is a derivative of benzo[b]thiophene, a heterocyclic compound that has garnered interest due to its presence in various pharmacologically active molecules and its potential use in organic electronics. The core structure of benzo[b]thiophene is characterized by a fused benzene and thiophene ring, which can be further substituted to yield a wide range of derivatives with diverse properties and applications .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has been explored through various methods. A general approach for synthesizing benzo[b]thiophenes involves the cyclization of o-halo-ethynylbenzene precursors, which can yield a variety of substituted derivatives . Another efficient one-pot synthesis method uses bromoenynes and o-alkynylbromobenzene derivatives, catalyzed by palladium, to form the benzo[b]thiophene core . Gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles has also been reported as an efficient method for synthesizing 2-substituted benzo[b]thiophenes . Additionally, a nine-step synthesis involving a regioselective Friedel-Crafts coupling has been developed to synthesize 6-substituted benzo[b]thiophenes .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by a planar fused ring system. Single-crystal X-ray analysis of benzo[b]thiophene homologues has revealed that they possess completely planar molecular structures and are packed in a herringbone arrangement . This planarity is crucial for their electronic properties and their application in organic electronics.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various chemical reactions that are essential for their functionalization. Electrophilic substitution reactions, such as the Friedel-Crafts coupling, are key steps in the synthesis of substituted benzo[b]thiophenes . Additionally, aromatic nucleophilic substitution reactions and Heck-type coupling have been utilized to introduce aryl groups and heteroatoms at specific positions on the benzo[b]thiophene core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. These properties have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy . The insertion of electron-deficient units into the aromatic backbone of thiophene-benzothiadiazole co-oligomers, for example, has been shown to significantly affect the LUMO energy level, which is important for their optoelectronic properties . The thermal and electronic properties of new benzo[b]thiophene derivatives have been characterized for their application in organic field-effect transistors, demonstrating p-channel characteristics with high mobilities .
Scientific Research Applications
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Medicinal Chemistry
- Benzo[b]thiophenes have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Materials Science
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Organic Photoelectric Materials
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Organic Semiconductors
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Pharmaceutical Drugs
- Benzo[b]thiophenes are found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole .
- They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
- They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
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Synthetic Chemistry
- Benzo[b]thiophene derivatives have a broad range of applications in synthetic chemistry .
- They are used as building blocks for the synthesis of various organic compounds .
- The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
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Synthesis of Novel Triazole Hybrids
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Photochemistry and Electrochemistry
- Benzo[b]thiophene has created considerable scientific interest in synthetic organic chemistry, photochemistry, electrochemistry and theoretical chemistry as well as materials chemistry .
- It is an especially crucial player for functional materials due to the air-stability and commercial availability .
Safety And Hazards
Future Directions
Benzo[b]thiophenes have a wide range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They also play a significant role in the advancement of organic semiconductors . Therefore, the synthesis of Benzo[B]thiophene-6-OL and its derivatives continues to attract intensive research .
properties
IUPAC Name |
1-benzothiophen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZFPKUMCZPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172906 | |
Record name | Benzo(b)thiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[B]thiophene-6-OL | |
CAS RN |
19301-39-4 | |
Record name | Benzo[b]thiophene-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19301-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)thiophene-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019301394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]thiophene-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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